Ethyl 4-(trifluoromethoxy)benzoate
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Overview
Description
Ethyl 4-(trifluoromethoxy)benzoate is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzoate ester. This compound is of significant interest in various fields of chemistry due to its unique chemical properties imparted by the trifluoromethoxy group, which enhances its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(trifluoromethoxy)benzoate typically involves the esterification of 4-(trifluoromethoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(trifluoromethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The benzoate ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide in methanol.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: Formation of substituted benzoates.
Reduction: Formation of 4-(trifluoromethoxy)benzyl alcohol.
Oxidation: Formation of 4-(trifluoromethoxy)benzoic acid.
Scientific Research Applications
Ethyl 4-(trifluoromethoxy)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to the stability and bioactivity imparted by the trifluoromethoxy group.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(trifluoromethoxy)benzoate is primarily influenced by the trifluoromethoxy group, which enhances the compound’s lipophilicity and electron-withdrawing properties. These characteristics can affect the compound’s interaction with biological targets, such as enzymes and receptors, potentially leading to various pharmacological effects.
Comparison with Similar Compounds
Ethyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
Ethyl 4-chlorobenzoate: Contains a chlorine atom instead of a trifluoromethoxy group.
Ethyl 4-nitrobenzoate: Contains a nitro group instead of a trifluoromethoxy group.
Uniqueness: Ethyl 4-(trifluoromethoxy)benzoate is unique due to the presence of the trifluoromethoxy group, which imparts enhanced stability, lipophilicity, and electron-withdrawing properties compared to its analogs. These properties make it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
ethyl 4-(trifluoromethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-2-15-9(14)7-3-5-8(6-4-7)16-10(11,12)13/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCMRGOOJDROHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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